

1H NMR and 13C NMR spectra of 6-Bromo-8-chloroquinoline

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Compound of Interest

Compound Name: **6-Bromo-8-chloroquinoline**

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of **6-Bromo-8-chloroquinoline**

Introduction

This technical guide offers a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for **6-Bromo-8-chloroquinoline**. Given the absence of comprehensive experimental spectral data in publicly accessible databases, this document provides predicted chemical shifts (δ) and coupling constants (J) based on the analysis of structurally related compounds, including 6-bromoquinoline and 8-chloroquinoline. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this molecule for identification, characterization, and quality control purposes.

The quinoline ring system is a fundamental scaffold in medicinal chemistry, and understanding the influence of substituents on its electronic environment is crucial for structural elucidation.^[1] The presence of two distinct halogen atoms, bromine at the 6-position and chlorine at the 8-position, creates a unique substitution pattern that significantly influences the chemical shifts of the remaining protons and carbons on the aromatic rings.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for **6-Bromo-8-chloroquinoline**. These predictions are derived from known data for 6-bromoquinoline and the anticipated electronic effects of an additional chloro-substituent at the C-8 position.^[2]

Table 1: Predicted ^1H NMR Spectral Data for 6-Bromo-8-chloroquinoline

Proton Assignment	Predicted Chemical Shift (δ) [ppm]	Predicted Multiplicity	Predicted Coupling Constant (J) [Hz]
H-2	~8.95	dd	J = 4.3, 1.7
H-3	~7.50	dd	J = 8.4, 4.3
H-4	~8.25	dd	J = 8.4, 1.7
H-5	~8.15	d	J = 2.0
H-7	~7.90	d	J = 2.0

Note: These are predicted values. Actual experimental results may vary based on solvent and other experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data for 6-Bromo-8-chloroquinoline

Carbon Assignment	Predicted Chemical Shift (δ) [ppm]
C-2	~151.5
C-3	~122.5
C-4	~136.8
C-4a	~148.2
C-5	~129.0
C-6	~121.5
C-7	~134.0
C-8	~130.0
C-8a	~127.8

Note: These are predicted values. Quaternary carbons (C-6, C-8, C-4a, C-8a) will typically show lower intensity signals. Actual experimental results may vary.

Experimental Protocols

The following protocols describe standard methodologies for acquiring high-quality ^1H and ^{13}C NMR spectra for quinoline derivatives like **6-Bromo-8-chloroquinoline**.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of **6-Bromo-8-chloroquinoline** for ^1H NMR analysis and 50-100 mg for ^{13}C NMR analysis.[2]
- Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl_3) is a common choice for quinoline derivatives.[2]
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent within a clean, dry vial.
- Transfer: Using a clean Pasteur pipette, transfer the resulting solution into a standard 5 mm NMR tube.
- Filtration (Optional): If any solid particulates are observed, filter the solution through a small plug of glass wool placed at the bottom of the Pasteur pipette during the transfer to ensure a homogeneous sample.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

^1H NMR Acquisition Parameters:

- Pulse Program: A standard one-pulse sequence (e.g., zg30).
- Temperature: 298 K (25 °C).
- Spectral Width (SW): Approximately 12-15 ppm, centered around 7-8 ppm.

- Acquisition Time (AQ): 2-4 seconds.
- Relaxation Delay (D1): 1-5 seconds to allow for full proton relaxation between scans.
- Number of Scans (NS): 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.
- Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl_3 at $\delta = 7.26$ ppm) or an internal standard like tetramethylsilane (TMS) at $\delta = 0.00$ ppm.

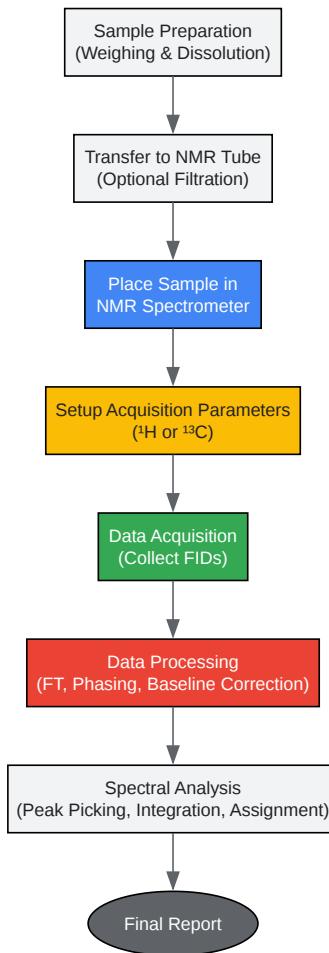
^{13}C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30).
- Temperature: 298 K (25 °C).
- Spectral Width (SW): Approximately 200-220 ppm.[3]
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.[2]
- Referencing: The spectrum is referenced to the solvent peak (e.g., the central peak of the CDCl_3 triplet at $\delta = 77.16$ ppm) or TMS at $\delta = 0.00$ ppm.

Visualization of Molecular Structure and Logical Workflow

The following diagrams illustrate the molecular structure of **6-Bromo-8-chloroquinoline** with atom numbering for NMR assignments and a typical experimental workflow for NMR analysis.

Caption: Molecular structure of **6-Bromo-8-chloroquinoline**.



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Caption: Experimental workflow for NMR analysis.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]

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